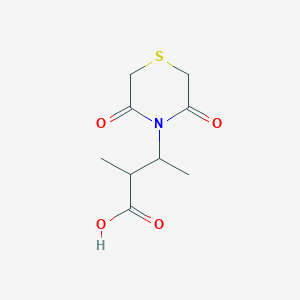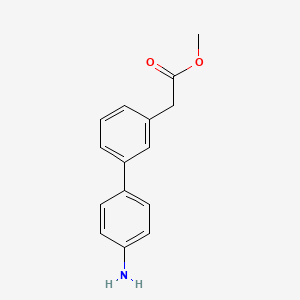
(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 4’ position of the biphenyl structure and a methyl ester group attached to the acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amino compound.
Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, sulfonic acids, or nitrating agents.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4’-Amino-biphenyl-3-yl)-carbamic acid tert-butyl ester
- (4’-Amino-biphenyl-3-yl)-carbamic acid benzyl ester
Uniqueness
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
methyl 2-[3-(4-aminophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)10-11-3-2-4-13(9-11)12-5-7-14(16)8-6-12/h2-9H,10,16H2,1H3 |
InChI-Schlüssel |
ICYLQQVLZSIBGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)


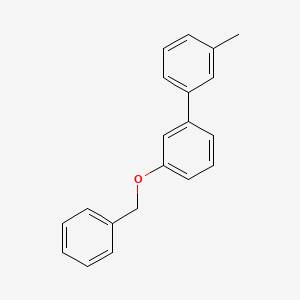
![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
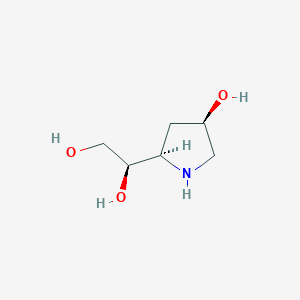
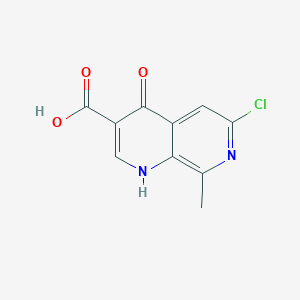

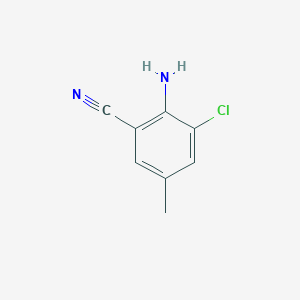
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
